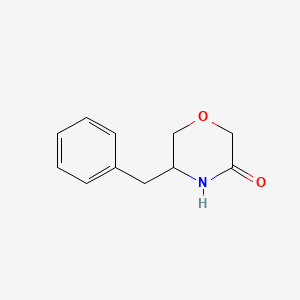

5-Benzylmorpholin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-benzylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11-8-14-7-10(12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPFDUZBGQDAEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functionalization of 5 Benzylmorpholin 3 One

Transformations Involving the Ketone Moiety

The carbonyl group at the C3 position is a primary site for a variety of chemical transformations, including oxidation and reduction reactions.

While direct oxidation of the C3-ketone in 5-benzylmorpholin-3-one (B1524147) is not extensively documented, a plausible route for its conversion to a carboxylic acid derivative involves a two-step sequence initiated by a Baeyer-Villiger oxidation. This reaction classically converts cyclic ketones into lactones (cyclic esters) using peroxyacids like m-CPBA or other peroxides. wikipedia.orgchemistrysteps.com The oxidation involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgsigmaaldrich.com

For this compound, the oxygen atom would be inserted between the carbonyl carbon (C3) and one of the adjacent carbons (C2 or C5). The regioselectivity of this insertion depends on the migratory aptitude of the attached groups, with more substituted carbon centers generally migrating preferentially. organic-chemistry.org Following the formation of the lactone intermediate, subsequent hydrolysis would cleave the ester bond to yield a linear hydroxy carboxylic acid.

The ketone functionality of the morpholin-3-one (B89469) ring can be readily reduced to a secondary alcohol. Research on related morpholine-3-ketone structures demonstrates that this transformation can be efficiently achieved using standard reducing agents. For instance, the ketone at the C3 position can be reduced by sodium borohydride (B1222165) in methanol (B129727) to furnish the corresponding secondary alcohol in high yield. This reaction converts the carbonyl group into a hydroxyl group, introducing a new chiral center if one is not already present.

| Reaction | Substrate | Reagent | Solvent | Conditions | Product | Yield | Ref |

| Ketone Reduction | (S)-2-methylol-4-benzyl-morpholine-3-ketone | Sodium borohydride | Methanol | Reflux, 12 hours | (S)-2-methylol-4-benzyl-morpholine | 82% |

This table showcases a representative reduction of a related morpholin-3-one, indicating the expected reactivity for this compound.

Reactions at the Morpholine (B109124) Nitrogen Center

The secondary amine (N-H) at the N4 position of this compound is a key site for functionalization, allowing for the introduction of various substituents through alkylation and acylation reactions.

The nitrogen atom of the morpholin-3-one ring can be alkylated using various electrophiles in the presence of a suitable base. The synthesis of N-substituted morpholinones often employs this strategy. In a representative procedure, the parent morpholin-3-one is treated with a base such as sodium hydride to deprotonate the nitrogen, followed by the addition of an alkylating agent like benzyl (B1604629) bromide to yield the N-alkylated product. acs.org This method is applicable for introducing a wide range of alkyl and benzyl groups to the nitrogen of this compound.

| Reaction | Substrate | Reagents | Solvent | Conditions | Product | Yield | Ref |

| N-Alkylation | Morpholin-3-one | 1. Sodium hydride2. Benzyl bromide | N,N-dimethylformamide | 0 °C to RT, 16 hours | 4-Benzylmorpholin-3-one (B1279983) | 100% | acs.org |

This table details the N-alkylation of the parent morpholin-3-one, a reaction directly applicable to the secondary amine of this compound.

The secondary amine of this compound can react with acylating agents to form N-acyl derivatives, or amides. A documented example is the acylation of (S)-5-benzylmorpholin-3-one to produce (S)-4-acetyl-5-benzylmorpholin-3-one. rsc.org This transformation is typically carried out using an acylating agent such as acetic anhydride (B1165640) in the presence of a base like pyridine, which also serves as the solvent. rsc.org

| Reaction | Substrate | Reagents | Conditions | Product | Yield | Ref |

| N-Acylation | (S)-5-benzylmorpholin-3-one | Acetic anhydride, Pyridine | Not specified | (S)-4-acetyl-5-benzylmorpholin-3-one | 82% | rsc.org |

Reactions Leading to Phosphonate (B1237965) and Bisphosphonate Derivatives

The reaction of morpholin-3-ones with phosphorus reagents provides a pathway to heterocyclic phosphonates and bisphosphonates. The course of this reaction is highly dependent on the substitution at the morpholine nitrogen. acs.orgsemanticscholar.org

When lactams with an unsubstituted nitrogen, such as morpholin-3-one, are treated with triethyl phosphite (B83602) and phosphoryl chloride, they readily form geminal bisphosphonates. acs.orgsemanticscholar.org In this reaction, two phosphonate groups are added to the C3 carbon, replacing the ketone oxygen. Given its N-unsubstituted nature, this compound is expected to follow this reaction pathway to yield the corresponding tetraethyl (5-benzylmorpholine-3,3-diyl)bisphosphonate.

Conversely, when the morpholine nitrogen is protected or substituted (e.g., 4-benzylmorpholin-3-one), the reaction with triethyl phosphite and phosphoryl chloride results in the formation of a dehydrophosphonate, which is an enol phosphonate derivative. acs.orgthieme-connect.de

| Reaction Type | Substrate | Reagents | Product | Yield | Ref |

| Bisphosphonate Formation | Morpholin-3-one | Triethyl phosphite, Phosphoryl chloride | Tetraethyl (morpholine-3,3-diyl)bisphosphonate | 58% | acs.org |

| Phosphonate Formation | 4-Benzylmorpholin-3-one | Triethyl phosphite, Phosphoryl chloride | Diethyl (4-benzyl-3,4-dihydro-2H-1,4-oxazin-5-yl)phosphonate | Good | thieme-connect.de |

This table illustrates the divergent reactivity of N-unsubstituted vs. N-substituted morpholin-3-ones in phosphonylation reactions.

Introduction of Phosphonate Groups onto the Morpholinone Scaffold

The introduction of phosphonate groups onto heterocyclic scaffolds is a key strategy in medicinal chemistry, as phosphonates can act as stable mimics of phosphates. wikipedia.org The reaction of morpholin-3-ones with triethyl phosphite, prompted by phosphoryl chloride, provides a direct route to six-membered ring heterocyclic phosphonates. acs.orgsemanticscholar.org This reaction's course is highly dependent on the substitution at the nitrogen atom of the morpholinone ring. nih.govacs.org For N-substituted lactams like this compound, the reaction typically yields dehydrophosphonates. semanticscholar.orgacs.org

A key intermediate in this process is the N-acyliminium ion, which is formed and then undergoes nucleophilic addition by the phosphite. researchgate.net The synthesis of N-Boc-(S)-5-benzylmorpholin-3-one from L-phenylalanine methyl ester has been reported as a precursor for the diastereoselective introduction of a phosphonate group. researchgate.net This involves the formation of a 3-methoxylated intermediate, which then reacts with trimethyl phosphite in the presence of a Lewis acid. researchgate.net

Formation of 1,1-Bisphosphonates and Dehydrophosphonates from Morpholin-3-ones

Research has demonstrated a clear divergence in the products formed from the reaction of morpholin-3-ones with triethyl phosphite and phosphoryl chloride, based on the presence or absence of a substituent on the ring nitrogen. acs.orgresearchgate.net

Unsubstituted Morpholin-3-one : When the nitrogen atom is unsubstituted (N-H), the reaction readily affords the corresponding 1,1-bisphosphonate, specifically tetraethyl (morpholine-3,3-diyl)bisphosphonate. nih.govacs.org

N-Substituted Morpholin-3-one : When the nitrogen atom is protected or substituted, as in this compound (also known as 4-benzylmorpholin-3-one), the reaction pathway shifts. semanticscholar.orgacs.org Instead of bisphosphonation, the major product is the corresponding dehydrophosphonate. acs.orgsemanticscholar.org For instance, the reaction of 4-benzylmorpholin-3-one with triethyl phosphite yields diethyl (4-benzyl-3,4-dihydro-2H-1,4-oxazin-5-yl)phosphonate. semanticscholar.orgacs.org

This difference in reactivity is attributed to the reaction mechanism. semanticscholar.org The unsubstituted lactam can undergo a second phosphorylation event, leading to the gem-bisphosphonate. In contrast, the N-benzyl group in this compound favors an elimination step after the initial phosphonylation, resulting in the formation of a double bond within the ring and yielding the dehydrophosphonate product. semanticscholar.orgacs.org

Table 1: Comparison of Phosphonylation Reactions of Morpholin-3-one Derivatives

| Starting Material | Reagents | Product Type | Specific Product | Reference |

|---|---|---|---|---|

| Morpholin-3-one | Triethyl phosphite, Phosphoryl chloride | 1,1-Bisphosphonate | Tetraethyl (morpholine-3,3-diyl)bisphosphonate | nih.gov, acs.org |

| 4-Benzylmorpholin-3-one | Triethyl phosphite, Phosphoryl chloride | Dehydrophosphonate | Diethyl (4-benzyl-3,4-dihydro-2H-1,4-oxazin-5-yl)phosphonate | acs.org, semanticscholar.org |

Cross-Dehydrogenative Coupling Reactions for Functionalization

Cross-dehydrogenative coupling (CDC) represents a powerful and atom-economical strategy for forming carbon-carbon or carbon-heteroatom bonds directly from two C-H bonds, typically with the aid of an oxidant. wikipedia.orgmdpi.com This approach avoids the need for pre-functionalization of substrates, making it highly efficient. wikipedia.org The this compound molecule possesses multiple C-H bonds that are susceptible to functionalization via CDC, including the benzylic C-H bonds and the C-H bonds alpha to the ring nitrogen.

The functionalization of C-H bonds adjacent to heteroatoms in ethers and nitrogen-containing heterocycles is a well-established application of CDC. mdpi.comrsc.org Iron-catalyzed CDC reactions have been successfully employed to couple the C(sp³)-H bonds adjacent to the oxygen atom in ethers with 1,3-dicarbonyl compounds. mdpi.com Similarly, iron and copper catalysts have been used for the CDC reaction of benzylic C(sp³)-H bonds. nih.gov For example, an iron-catalyzed reaction between benzylic compounds and diketones proceeds via a single electron transfer (SET) pathway, generating a benzyl radical that couples with an iron-enolate complex. nih.gov

Given these precedents, this compound is an ideal candidate for CDC reactions. The benzylic protons and the protons at the C-2 position are activated and could be targeted for C-C bond formation with various partners, such as ketones, alkynes, or arenes, under oxidative conditions. mdpi.comlibretexts.org

Table 2: Potential CDC Reaction Sites in this compound

| C-H Bond Location | Type | Potential Coupling Partners | Catalyst System Examples | Reference |

|---|---|---|---|---|

| Benzylic C-H | C(sp³)-H | 1,3-Dicarbonyl compounds, Alkenes | Iron (FeCl₂), Copper/Iron (Cu(I)/Fe(II)) | mdpi.com, nih.gov |

| C-2 Methylene | C(sp³)-H (α to Nitrogen) | Indoles, 1,3-Dicarbonyl compounds | Iron (FeCl₂), Copper (CuBr) | mdpi.com, libretexts.org |

| C-5/C-6 Methylenes | C(sp³)-H (α to Oxygen/Nitrogen) | Aromatics, Heteroaromatics | Metal catalysts, Peroxides | rsc.org |

Advanced Derivatization Strategies for Novel Molecular Architectures

Beyond direct functionalization, advanced multi-step strategies are employed to synthesize novel molecular architectures based on the morpholinone scaffold. These methods often involve building the heterocyclic system from chiral precursors or using modern catalytic cross-coupling reactions to introduce complex substituents.

One such approach involves the synthesis of morpholine derivatives from amino acid precursors. For example, novel (3S)-3-[4-(methoxymethoxy)benzyl]morpholine derivatives have been synthesized in a multi-step process starting from L-Tyrosine. researchgate.net This strategy allows for the creation of stereochemically defined and complex morpholine backbones.

Another powerful strategy involves the use of transition-metal-catalyzed cross-coupling reactions to modify the morpholin-3-one core. The synthesis of 4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one showcases several advanced methods. These include:

Reductive Amination : Condensation of morpholin-3-one with 5-bromonicotinaldehyde (B46077) followed by in-situ reduction of the resulting imine intermediate.

Buchwald-Hartwig Amination : A palladium-catalyzed coupling between an amine (morpholin-3-one) and an aryl halide (or a related electrophile) to form a C-N bond.

These derivatization protocols are crucial for expanding the chemical space around the this compound core, enabling the construction of highly tailored molecules for various applications. nih.gov

Biological Activity and Research Applications of 5 Benzylmorpholin 3 One and Its Derivatives Excluding Human Clinical Data

Role as a Privileged Heterocycle in Preclinical Drug Design Research

The 5-benzylmorpholin-3-one (B1524147) scaffold and its analogs are considered privileged structures in preclinical drug design due to their ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov The versatility of the morpholine (B109124) ring allows for the synthesis of diverse derivatives with potential therapeutic applications. nih.govresearchgate.net For instance, the incorporation of a 5-benzyl group can enhance the anti-proliferative activity of certain compounds. nih.gov

In the realm of infectious diseases, derivatives of benzylmorpholine have been synthesized and evaluated for their antimalarial properties. nih.gov The morpholine core is also a key feature in the development of inhibitors for viral replication, such as those targeting the influenza A virus. acs.org Furthermore, the structural framework of 5-benzyl-3-pyridyl-1H-1,2,4-triazole, which incorporates a related heterocyclic system, has been explored for its potential as a xanthine (B1682287) oxidase inhibitor. nih.gov The adaptability of the morpholine scaffold continues to make it a valuable starting point for the design of novel therapeutic agents. nih.gov

Enzyme Mechanism Studies and Receptor Binding Research

The this compound moiety and its derivatives have been instrumental in studying enzyme mechanisms and receptor interactions, providing valuable insights into drug-target engagement.

Inhibition of Specific Enzymes

Derivatives of this compound have been investigated as inhibitors of various enzymes. For example, a series of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives were designed and synthesized as potential xanthine oxidase (XO) inhibitors. nih.gov One of the most promising compounds from this series, 1h , demonstrated significant XO inhibitory activity with an IC50 value of 0.16 μM. nih.gov

In the context of viral diseases, N-benzylmorpholine analogs have been identified as potent inhibitors of influenza A virus replication. acs.org These compounds were found to target the nucleoprotein (NP) and disrupt the NP-NP protein-protein interaction, which is crucial for viral replication. acs.org

Furthermore, research into other heterocyclic structures containing the morpholine ring has revealed their potential as enzyme inhibitors. For instance, certain 7-hydroxycoumarin derivatives have been identified as non-competitive inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. encyclopedia.pub

| Compound/Derivative Class | Target Enzyme | Key Findings |

| 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives | Xanthine Oxidase (XO) | Compound 1h showed an IC50 of 0.16 μM. nih.gov |

| N-benzylmorpholine analogs | Influenza A Virus Nucleoprotein (NP) | Inhibited viral replication by disrupting NP-NP interaction. acs.org |

| 7-hydroxycoumarin derivatives | α-glucosidase | Acted as non-competitive inhibitors. encyclopedia.pub |

Ligand-Receptor Interaction Studies

The study of how ligands interact with their target receptors is fundamental to drug discovery. nih.gov The this compound scaffold has contributed to this area of research. For instance, the development of novel GPR55 receptor ligands based on a 3-benzylquinolin-2(1H)-one scaffold, which shares structural similarities, has provided insights into ligand-receptor binding. mdpi.com These studies help in understanding the structure-activity relationships (SAR) that govern the potency and selectivity of ligands for their receptors. mdpi.commdpi.com

Computational modeling, such as molecular docking, is often employed to predict the binding modes of these ligands within the receptor's active site. mdpi.commdpi.com This approach, combined with experimental binding assays, allows for a detailed characterization of the interactions between the ligand and the receptor. mdpi.commdpi.comnih.gov

Investigation of Antimalarial Efficacy in Preclinical Models

The emergence of drug-resistant strains of Plasmodium parasites, the causative agents of malaria, necessitates the development of new antimalarial drugs. nih.govnih.gov Derivatives of this compound have shown promise in preclinical studies for their antimalarial activity.

In Vitro Anti-Plasmodium Activity Assessment

Several studies have evaluated the in vitro activity of this compound derivatives against different strains of Plasmodium falciparum, the most virulent human malaria parasite. A series of benzylamino dispiro 1,2,4,5-tetraoxane analogues, which incorporate a benzylmorpholine moiety, demonstrated potent antiplasmodial activity, with some compounds exhibiting IC50 values as low as 0.84 nM against the 3D7 strain of P. falciparum. nih.gov

Another study on 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives identified a compound, 1m , with significant activity against both the chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum, with IC50 values of 0.06 μM and 0.07 μM, respectively. mdpi.com

| Compound/Derivative Class | P. falciparum Strain | IC50 Value |

| Benzylamino dispiro 1,2,4,5-tetraoxanes | 3D7 | As low as 0.84 nM nih.gov |

| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene (1m ) | 3D7 | 0.06 μM mdpi.com |

| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene (1m ) | W2 | 0.07 μM mdpi.com |

In Vivo Efficacy Studies in Murine Models

Murine models of malaria are crucial for the preclinical evaluation of potential antimalarial drugs. mdpi.compreprints.org A benzylmorpholine tetraoxane (B8471865) analogue, N205 , was selected for in vivo efficacy studies in Plasmodium berghei and Plasmodium falciparum infected mouse models based on its promising in vitro activity and stability. nih.gov In the P. berghei model, a single dose of N205 resulted in a 66% cure rate. doi.org In the P. falciparum SCID mouse model, N205 demonstrated an ED90 of 8.6 mg/kg after a single oral dose. doi.org

Another study on benzimidazole (B57391) derivatives, which can be structurally related to benzylmorpholine compounds, showed that the frontrunner compound 41 exhibited a 98% reduction in parasitemia in P. berghei-infected mice when administered orally. nih.gov These findings highlight the potential of these compound classes in the development of new antimalarial therapies.

Exploration in Other Preclinical Therapeutic Areas (Based on General Morpholine Activity Profiles)

The unique structural and chemical properties of the morpholine nucleus make it a frequent component in compounds designed for a range of therapeutic targets. nih.govijprems.com Researchers have incorporated this heterocycle to develop lead compounds with diverse activities, from anticancer to antimicrobial. e3s-conferences.org

The morpholine scaffold is a key feature in numerous compounds investigated for their anticancer properties. e3s-conferences.orgacs.org These derivatives have shown efficacy by targeting various mechanisms involved in tumor growth and proliferation.

In Vitro Cytotoxicity: Morpholine derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. For instance, a series of morpholine-substituted quinazoline (B50416) derivatives were synthesized and tested for their potential to inhibit cancer cell growth. nih.gov Compounds AK-3 and AK-10 from this series showed notable cytotoxicity against A549 (lung carcinoma), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma) cell lines, with IC₅₀ values indicating potent activity. nih.gov Mechanistic studies suggested that these compounds may induce apoptosis by binding to Bcl-2 proteins. nih.gov Another study on 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives found strong cytotoxic activities against H460, HT-29, and MDA-MB-231 cell lines. researchgate.net Similarly, certain chalcone-substituted morpholine compounds have shown anticancer action against C6 and HepG-2 cell lines, comparable to standard drugs like 5-fluorouracil (B62378) and cisplatin. e3s-conferences.org

In Vivo Efficacy: Preclinical in vivo studies in non-human models have further substantiated the antitumor potential of morpholine-containing compounds. A series of 6-benzyl-1,3-benzodioxoles, which share a benzyl (B1604629) group similar to this compound, were evaluated in murine leukemia models (P388, L1210) and showed significant antitumor effects. nih.gov The microbial product wortmannin, a furanosteroid containing a morpholine ring, also demonstrated in vivo antitumor activity against C3H mammary carcinoma and human BxPC-3 pancreatic carcinoma xenografts in mice. elsevierpure.com More recently, a triazolopyrimidine hybrid, compound 13c, showed a significant reduction in tumor volume in a DMBA-induced mammary carcinoma model in female albino rats. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Morpholine Derivatives

| Compound | Cell Line | Activity (IC₅₀ µM) | Reference |

|---|---|---|---|

| AK-3 | A549 (Lung) | 10.38 ± 0.27 | nih.gov |

| MCF-7 (Breast) | 6.44 ± 0.29 | nih.gov | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | nih.gov | |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | nih.gov |

| MCF-7 (Breast) | 3.15 ± 0.23 | nih.gov | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | nih.gov | |

| Compound 13c | HCT-116 (Colorectal) | 6.10 | nih.gov |

| HeLa (Cervical) | 10.12 | nih.gov | |

| MCF-7 (Breast) | 11.54 | nih.gov |

The morpholine moiety has been incorporated into various compounds designed to target key enzymes involved in glucose metabolism, showing promise as potential antidiabetic agents. nih.govnih.gov

In Silico Studies: Molecular docking and simulation studies are often used to predict the binding affinity of compounds to therapeutic targets. For antidiabetic research, these studies frequently focus on enzymes like α-glucosidase, α-amylase, and dipeptidyl peptidase-4 (DPP-4). researchgate.netnih.gov For example, in silico analysis of arylbenzofurans revealed strong binding affinities to α-glucosidase. frontiersin.org Similarly, docking studies of 4-benzyloxy-5-benzylidene-1,3-thiazolidine-2,4-diones helped clarify their dual agonist effect on PPARα and PPARγ receptors, which are crucial in regulating glucose and lipid metabolism. nih.gov

In Vitro Enzymatic Inhibition: Laboratory assays confirm the inhibitory potential predicted by in silico models. A novel series of 1-benzyl-3-((2-substitutedphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzimidazol-3-ium chlorides were screened for their ability to inhibit α-glucosidase. researchgate.net Several compounds in this series exhibited significantly better inhibition than the standard drug, acarbose. researchgate.net Another study found that a thiazolidinedione–morpholine hybrid of vanillin (B372448) showed excellent in vitro inhibition of DPP-4 with an IC₅₀ value of 0.09 µM. researchgate.net Furthermore, arylbenzofurans isolated from Morus mesozygia were found to be potent α-glucosidase inhibitors, with IC₅₀ values up to 30-fold lower than acarbose. frontiersin.org

Table 2: In Vitro Antidiabetic Activity of Selected Morpholine-Related Compounds

| Compound Class/Name | Target Enzyme | Activity (IC₅₀ µM) | Reference |

|---|---|---|---|

| Benzimidazolium chlorides (e.g., 5d) | α-glucosidase | 15.0 ± 0.030 | researchgate.net |

| Acarbose (Standard) | α-glucosidase | 58.8 ± 0.012 | researchgate.net |

| Thiazolidinedione–morpholine hybrid | DPP-4 | 0.09 | researchgate.net |

| Moracin O (Arylbenzofuran) | α-glucosidase | 16.9 | frontiersin.org |

| Moracin P (Arylbenzofuran) | α-glucosidase | 16.6 | frontiersin.org |

The morpholine ring is a valuable component in the design of compounds targeting the central nervous system (CNS), partly due to its ability to improve properties like blood-brain barrier permeability. acs.orgnih.gov This has led to its exploration in compounds aimed at treating neurodegenerative diseases.

In Silico Investigations: Computational studies are used to design and evaluate molecules for their potential to interact with targets involved in neurodegeneration, such as acetylcholinesterase (AChE), amyloid-beta (Aβ) peptides, and monoamine oxidase (MAO). nih.govnih.gov For example, in silico studies of benzothiazole-isothiourea derivatives identified compounds with strong predicted binding energies to both AChE and Aβ₁₋₄₂, key players in Alzheimer's disease pathology. nih.gov

In Vitro Neuroprotective Effects: The neuroprotective potential of morpholine derivatives has been validated in various in vitro models. Moclobemide, a morpholine derivative, has shown neuroprotective properties in rodent models, including anti-hypoxia and anti-ischemia effects. wikipedia.org Research into compounds for Alzheimer's disease has identified morpholine-containing structures that can inhibit γ-secretase or reduce Aβ₄₂-induced cell toxicity. acs.orgnih.gov Specifically, in vitro evaluation of synthesized benzothiazole-isothiourea derivatives confirmed their ability to inhibit AChE and prevent the aggregation of Aβ₁₋₄₂ peptides, demonstrating their potential as multi-target agents for Alzheimer's disease. nih.gov

The versatility of the morpholine scaffold extends to its use in developing agents with anti-inflammatory and antimicrobial activities. nih.gove3s-conferences.org

Anti-inflammatory Activity: Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics used to manage pain and inflammation. nih.gov Research has explored novel compounds incorporating the morpholine ring for anti-inflammatory effects. For example, a series of 3-aryl-5-(n-propyl)-1,2,4-oxadiazoles, synthesized from arylamidoximes, were evaluated for anti-inflammatory properties, with one derivative showing particularly noteworthy activity. plu.mx

Antimicrobial Properties: Morpholine derivatives have demonstrated a broad spectrum of antimicrobial action. acs.org A series of ruthenium-based complexes modified with a morpholine moiety showed robust bactericidal activity against Staphylococcus aureus, with one agent, Ru(ii)-3, having a minimum inhibitory concentration (MIC) of just 0.78 µg/mL. nih.gov This potency was superior to that of many common antibiotics. nih.gov In another study, new 5-arylideneimidazolones containing a morpholine ring were investigated as potential antibiotic adjuvants, which enhance the effectiveness of existing antibiotics against resistant bacteria. mdpi.com Additionally, 3-aryl-5-(n-propyl)-4,5-dihydro-1,2,4-oxadiazoles were found to be effective against Staphylococcus aureus, Mycobacterium smegmatis, and Candida albicans. plu.mx

Table 3: Antimicrobial Activity of Selected Morpholine Derivatives

| Compound | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Ru(ii)-3 | Staphylococcus aureus | 0.78 µg/mL | nih.gov |

| Compound 3c (Oxadiazole) | Staphylococcus aureus | Effective | plu.mx |

| Compound 3f (Oxadiazole) | Staphylococcus aureus | Effective | plu.mx |

| Compound 3c (Oxadiazole) | Mycobacterium smegmatis | Effective | plu.mx |

| Compound 3c (Oxadiazole) | Candida albicans | Effective | plu.mx |

Utilization as Building Blocks for Fine Chemicals and Agrochemical Research

Beyond pharmaceuticals, the morpholine ring is a valuable building block in the synthesis of fine chemicals and agrochemicals due to its facile introduction and the stable, functional scaffold it provides. nih.gove3s-conferences.org

Fine Chemicals: The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities for specialized applications, such as in materials science. Morpholine derivatives are used as curing agents, stabilizers, and cross-linking agents in the production of advanced polymers and resins. e3s-conferences.org The structural rigidity and synthetic versatility of aromatic and heterocyclic building blocks, including morpholine, make them ideal for creating high-performance materials. mdpi.comsigmaaldrich.com For example, renewable phenols can be upgraded to functional benzyl chlorides, which serve as versatile electrophilic building blocks for the chemical industry, and can be further transformed into various derivatives. mdpi.com

Agrochemical Research: The morpholine heterocycle is a prominent structural feature in many modern agrochemicals. acs.orgnih.gov Its presence is associated with a range of bioactivities, including fungicidal, insecticidal, herbicidal, and plant growth regulation properties. acs.orgresearchgate.net The development of new pesticides often involves incorporating active substructures like the morpholine ring to design novel and effective agents. researchgate.net Reviews of the field highlight the continuous progress in creating new morpholine-containing compounds for crop protection, driven by the need for sustainable agriculture and high-yield crops. e3s-conferences.orgacs.org

Mechanistic Investigations in the Chemistry of 5 Benzylmorpholin 3 One

Reaction Mechanism Elucidation in Synthetic Pathways

The construction of the morpholin-3-one (B89469) core, particularly with substitution at the 5-position, involves several sophisticated and mechanistically distinct synthetic strategies. These pathways are often characterized by the formation of key reactive intermediates that dictate the course and outcome of the reaction.

Detailed Analysis of Domino [4+2] Heteroannulation Pathways

A prominent mechanism for the synthesis of substituted morpholinones involves a domino reaction sequence initiated by a [4+2] heteroannulation. researchgate.netacs.org This process typically involves the reaction of a 1,2-amino alcohol with an α-keto aldehyde (e.g., an arylglyoxal). researchgate.netnih.gov The sequence commences with the formation of an enamine from the amino alcohol, which then acts as the four-atom component in a [4+2] cycloaddition with the aldehyde.

Characterization of 1,2-Aryl/Alkyl Shift Processes

Following the initial [4+2] heteroannulation, a critical rearrangement step occurs, which is characterized as a 1,2-aryl or 1,2-alkyl shift. researchgate.netacs.org This process takes place within the newly formed cyclic α-iminium hemiacetal intermediate. researchgate.net The migration of an aryl or alkyl group from the carbon derived from the glyoxal (B1671930) to the adjacent carbon results in the formation of the stable C3-substituted morpholinone product. researchgate.netacs.org This rearrangement is mechanistically analogous to a benzilic acid rearrangement but occurs in an aza-system, leading to its designation as an "aza-benzilic ester rearrangement". acs.orgacs.org

Mechanistic studies indicate that this transformation is distinct from other pathways, such as a [4+1] oxazolidination followed by a ring-expansive hemiacetalization. d-nb.info Instead, the direct [4+2] cyclization followed by the 1,2-ester/amide shift is the operative mechanism in many cases, particularly in ZnCl₂-catalyzed syntheses. d-nb.info This sequential process allows for the construction of morpholinones with aza-quaternary stereocenters, which are otherwise challenging to access. d-nb.inforesearchgate.net

Investigation of N-Acyliminium Intermediates

N-acyliminium ions are highly electrophilic and versatile reactive intermediates that play a pivotal role in the synthesis of various nitrogen-containing heterocycles, including 5-benzylmorpholin-3-one (B1524147). qub.ac.ukarkat-usa.org These intermediates are typically generated in situ from stable precursors like N-acyl-N,O-acetals or α-hydroxy lactams upon treatment with a Brønsted or Lewis acid. qub.ac.uknih.gov The high electrophilicity of the N-acyliminium ion allows for its efficient trapping by a wide range of carbon and heteroatom nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds alpha to the nitrogen atom. qub.ac.uk

In the context of morpholinone synthesis, a precursor such as N-Boc-(S)-5-benzylmorpholin-3-one can be prepared from L-phenylalanine methyl ester. researchgate.net Subsequent reactions can exploit the generation of an N-acyliminium ion intermediate to introduce further functionalization. The diastereoselective synthesis of 5-substituted morpholine-3-phosphonic acids has been achieved through the exploitation of these N-acyliminium intermediates, demonstrating their utility in creating complex and stereodefined structures. nih.govlookchem.com

Role of Aza-Oxyallyl Cations in Morpholinone Ring Formation

An alternative mechanistic approach to morpholinone synthesis involves the generation of aza-oxyallyl cations. researchgate.netacs.org These are 1,3-dipolar species that can participate in cycloaddition reactions. nih.gov Aza-oxyallyl cations are typically formed in situ from α-halohydroxamates through dehydrohalogenation. nih.gov

The reaction for forming the morpholinone ring is often a [3+3] annulation strategy. acs.org In this pathway, the in situ generated aza-oxyallyl cation (the three-atom component) reacts with a researchgate.netacs.org-amphoteric compound, such as a γ-hydroxy-α,β-unsaturated ketone. researchgate.net This method provides a concise route to functionalized morpholin-3-ones. acs.orgresearchgate.net Organocatalytic asymmetric versions of this [3+3]-cycloaddition have been developed using cinchonidine-derived squaramide catalysts, affording access to chiral morpholin-3-ones with good to excellent enantioselectivities. researchgate.net This strategy represents a different trapping modality for the aza-oxyallyl cation compared to its more common use in [3+2] or [4+3] cycloadditions. acs.orgacs.org

Insights into Catalytic Reaction Mechanisms and Chemoselectivity Profiles

Catalysis is fundamental to achieving efficiency, selectivity, and stereocontrol in the synthesis of this compound and its analogs. mdpi.com Various catalytic systems have been developed, each influencing the reaction mechanism and chemoselectivity profile.

Chiral phosphoric acids have proven effective in catalyzing the enantioselective synthesis of C3-substituted morpholinones from arylglyoxals and 2-(arylamino)ethan-1-ols. researchgate.netacs.org The catalyst is believed to activate the substrates through hydrogen bonding, facilitating the domino [4+2] heteroannulation and subsequent aza-benzilic ester rearrangement while controlling the stereochemical outcome. researchgate.netacs.org

Lewis acids, such as ZnCl₂, have been shown to catalyze a cyclizative 1,2-rearrangement that proceeds via a direct formal [4+2] heteroannulation followed by a 1,2-ester or amide migration. d-nb.info This mechanism is distinct from the acid-catalyzed isomerization of oxazolidines observed under other conditions. acs.orgd-nb.info

Phase-transfer catalysis has also been employed, for instance, in the synthesis of N-benzylmorpholine, a related structure. niscair.res.in Polymer-supported phase-transfer catalysts can enhance reaction rates by facilitating the transport of reactants between immiscible phases, often under mild conditions. niscair.res.in The choice of catalyst is crucial for directing the reaction pathway and avoiding the formation of byproducts, thereby ensuring high chemoselectivity. mdpi.comximo-inc.com Protecting groups are also a key element in synthetic strategies to ensure chemoselectivity, by masking reactive functional groups to prevent unwanted side reactions. youtube.com

Table 1: Comparison of Catalytic Systems in Morpholinone Synthesis

| Catalyst System | Precursors | Key Mechanistic Steps | Outcome/Selectivity | Reference(s) |

|---|---|---|---|---|

| Chiral Phosphoric Acid | Aryl/alkylglyoxals + 2-(Arylamino)ethan-1-ols | Domino [4+2] heteroannulation; 1,2-aryl/alkyl shift (Aza-benzilic ester rearrangement) | Enantioselective synthesis of C3-substituted morpholin-2-ones | researchgate.net, acs.org, acs.org |

| Zinc Chloride (ZnCl₂) | Two achiral linear compounds | Direct formal [4+2] heteroannulation; 1,2-ester/amide migration | Efficient synthesis of morpholinones with aza-quaternary stereocenters | d-nb.info |

| Cinchonidine-derived Squaramide | γ-Hydroxy-α,β-unsaturated ketones + α-Bromohydroxamates | Organocatalytic asymmetric [3+3]-cycloaddition involving aza-oxyallyl cations | Enantioselective synthesis of functionalized morpholin-3-ones | researchgate.net |

| Polymer-Supported Phase Transfer Catalyst (PSPTC) | Morpholine (B109124) + Benzyl (B1604629) bromide | Phase-transfer catalysis | Enhanced reaction rates for N-benzylation | niscair.res.in |

Mechanistic Aspects of Preclinical Biological Interactions

While the primary focus of many studies is synthetic, the biological relevance of morpholinone derivatives drives much of the research. Mechanistic investigations at the preclinical stage aim to understand how these molecules interact with biological systems at a molecular level, a critical step in drug discovery. nih.gov

Benzylmorpholine analogs have been investigated as selective inhibitors of cytochrome P450 (CYP) 2A13. nih.gov This enzyme is involved in the metabolic activation of procarcinogens found in tobacco. The inhibitory mechanism likely involves the binding of the benzylmorpholine scaffold to the active site of the CYP2A13 enzyme. Pharmacokinetic studies, which detail how a compound is absorbed, distributed, metabolized, and excreted, are essential for understanding these interactions. nih.gov The specific structural features of the benzylmorpholine derivatives, such as the nature and position of substituents on the benzyl ring, dictate the potency and selectivity of this inhibition. nih.gov

Furthermore, related heterocyclic structures have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. researchgate.net Molecular docking studies are a key tool in elucidating the mechanism of action. These computational models predict how the inhibitor binds within the enzyme's active site, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues. For quinazolinone derivatives connected to a pyridinium (B92312) moiety, docking studies help to rationalize the observed inhibitory activity and guide the design of more potent dual inhibitors. researchgate.net Although this compound itself is primarily a synthetic building block, understanding the mechanistic interactions of its derivatives provides a framework for its potential applications in medicinal chemistry. sci-hub.se

Elucidation of Enzyme Inhibition Mechanisms

This compound and its analogs have been a subject of interest in medicinal chemistry due to their potential as enzyme inhibitors. researchgate.net The morpholine scaffold is a versatile structural motif present in various pharmacologically active compounds. researchgate.net Investigations into the enzyme inhibition mechanisms of this compound derivatives have revealed their potential to target specific enzymes involved in various disease pathways.

One area of focus has been the development of inhibitors for Ghrelin O-acyltransferase (GOAT), an enzyme responsible for the octanoylation of the peptide hormone ghrelin. escholarship.org This post-translational modification is crucial for ghrelin's activity in regulating appetite, glucose homeostasis, and other metabolic processes. escholarship.org Researchers have synthesized and evaluated a series of small molecule inhibitors based on the this compound scaffold. escholarship.org These compounds are designed to mimic the substrate and interact with the enzyme's active site. escholarship.orgwikipedia.org

The mechanism of inhibition by these morpholine-based compounds is often competitive, where the inhibitor vies with the natural substrate for binding to the enzyme's active site. longdom.orgucl.ac.uk The binding affinity and inhibitory potency are influenced by the specific substitutions on the benzyl and morpholinone rings. For instance, modifications to the benzyl group can enhance interactions with lipophilic pockets within the enzyme's active site, thereby increasing inhibitory activity. rsc.org

Table 1: Inhibition of Ghrelin O-acyltransferase (GOAT) by this compound Analogs

| Compound | Target Enzyme | Inhibition Type | Key Findings |

|---|---|---|---|

| (S)-5-benzylmorpholin-3-one derivatives | Ghrelin O-acyltransferase (GOAT) | Peptidomimetic | Development of compounds with superior in vitro and cellular activity compared to initial leads. escholarship.org |

| Pyrrolidine-containing lead inhibitor | Ghrelin O-acyltransferase (GOAT) | Peptidomimetic | Served as a starting point for the development of more potent morpholine-based inhibitors. escholarship.org |

Furthermore, derivatives of benzylmorpholine have been investigated as selective inhibitors of cytochrome P450 enzymes, specifically CYP2A13. nih.gov This enzyme is involved in the metabolic activation of pro-carcinogens found in tobacco smoke. nih.gov The inhibition of CYP2A13 by these compounds can prevent the formation of carcinogenic metabolites, thus offering a potential strategy for cancer chemoprevention. nih.gov The inhibitory mechanism in this context also involves the binding of the benzylmorpholine analogs to the active site of the enzyme, thereby preventing the substrate from binding and being metabolized. wikipedia.orgnih.gov The selectivity of these inhibitors for CYP2A13 over other CYP isoforms is a critical aspect of their development to minimize off-target effects. nih.gov

Studies on DNA Adduct Formation and Resulting Cellular Effects (In Vitro and In Vivo Non-Human)

While direct studies on DNA adduct formation specifically by this compound are not extensively documented in the provided results, the broader class of morpholine derivatives has been studied in the context of their pharmacological effects, some of which relate to cellular processes that can be influenced by DNA damage. researchgate.net It is important to note that DNA adduct formation is a process where a compound covalently binds to DNA, which can lead to mutations and potentially initiate carcinogenesis if not repaired. nih.gov

Research on other chemical compounds, such as benzene, has demonstrated the formation of DNA adducts in the bone marrow of mice, leading to myelotoxicity. nih.gov These studies utilize techniques like 32P-postlabeling to detect the presence of DNA adducts. nih.gov Such methodologies could be applied to investigate the potential of this compound and its metabolites to form DNA adducts.

In the context of cancer research, various morpholine derivatives have been synthesized and evaluated for their anti-proliferative activities against different cancer cell lines. researchgate.net For instance, some morpholine analogs have shown the ability to induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. researchgate.netgoogle.com The evaluation of cellular effects is often conducted through in vitro assays using human cancer cell lines like MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). researchgate.netgoogle.com These studies measure parameters like the half-maximal inhibitory concentration (IC50) to quantify the potency of the compounds in inhibiting cell growth. google.com

Table 2: Cellular Effects of Morpholine Derivatives in In Vitro Studies

| Compound Class | Cell Line(s) | Observed Effects | Reference |

|---|---|---|---|

| Morpholine derivatives | HCT-116, MCF-7 | Anti-proliferative activities, induction of apoptosis. researchgate.net | researchgate.net |

| Phenyl morpholine analogue BAMC | MCF-7, Hela, A549, EAC | Promising anti-angiogenesis effect with IC50 values of ~5.5 μM. google.com | google.com |

Computational Studies and Molecular Modeling of 5 Benzylmorpholin 3 One and Analogues

Molecular Docking and Ligand-Protein Interaction Analyses

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mcule.comeuropeanreview.org This analysis is fundamental in drug discovery for estimating the strength of binding and visualizing the specific interactions that stabilize the complex. nottingham.ac.ukresearchgate.netrcsb.org

Molecular docking simulations are employed to predict how 5-benzylmorpholin-3-one (B1524147) and its analogues fit into the binding site of a biological target. The primary outputs are the binding affinity, often expressed in kcal/mol, and the specific molecular interactions involved. nih.govucl.ac.ukmdpi.com For instance, in studies of similar heterocyclic compounds, key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues in the target's active site are identified as crucial for binding. nih.govresearchgate.net

Computational studies on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogues targeting the tubulin-colchicine binding site revealed binding affinities ranging from -6.502 to -8.341 kcal/mol. mdpi.com These interactions were primarily stabilized by hydrogen bonds and halogen bonds with residues like Asn258. mdpi.com A similar approach applied to this compound analogues would aim to identify key residues and interaction types, guiding the design of more potent inhibitors.

Table 1: Example of Predicted Binding Affinities and Interactions for Morpholinone Analogues This table is illustrative, based on typical results from docking studies on similar heterocyclic compounds.

| Compound Analogue | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interaction Types |

| Analogue A | Kinase X | -8.9 | Leu83, Val91, Ala145 | Hydrophobic Interactions |

| Analogue B | Protease Y | -8.2 | His41, Cys145, Gln189 | Hydrogen Bonds, π-Alkyl |

| Analogue C | Kinase X | -7.8 | Asp161, Glu93 | Hydrogen Bonds |

| Analogue D | Protease Y | -9.1 | His41, Met165, Leu167 | Hydrophobic, π-Sulfur |

In Silico Screening and Identification of Potential Bioactive Compounds

In silico or virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. emerginginvestigators.orgeuropeanreview.org This process allows researchers to prioritize a smaller number of promising candidates for chemical synthesis and further experimental testing, saving significant time and resources. The screening process often involves filtering compounds based on docking scores and adherence to principles of drug-likeness, such as Lipinski's rule of five. nih.goveuropeanreview.orgjapsonline.com

A typical virtual screening workflow for analogues of this compound would involve several stages. Initially, a large virtual library of analogues is docked against a specific protein target. The resulting compounds are then ranked by their predicted binding affinity. Subsequent filters are applied to remove compounds with undesirable physicochemical properties, leading to a refined list of potential bioactive compounds for further investigation. japsonline.com Studies on other scaffolds have successfully used this approach to identify novel inhibitors from thousands of initial compounds. nih.govmdpi.comemerginginvestigators.org

Table 2: Illustrative Virtual Screening Cascade for this compound Analogues

| Screening Stage | Description | Number of Compounds |

| Initial Library | A virtual library of designed or commercially available analogues. | 10,000 |

| Docking Simulation | High-throughput docking against a target protein. | 10,000 |

| Binding Affinity Filter | Selection of compounds with a predicted binding energy < -7.0 kcal/mol. | 1,500 |

| Drug-Likeness Filter | Application of Lipinski's rule of five (e.g., MW < 500, LogP < 5). europeanreview.org | 850 |

| Visual Inspection | Analysis of binding poses to ensure key interactions are formed. | 100 |

| Final Hit List | Prioritized compounds for synthesis and in vitro testing. | 25 |

Quantum Chemical Calculations for Structural and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, stability, and reactivity of molecules. arxiv.orgjst.go.jpscirp.org These methods are invaluable for studying reaction mechanisms and conformational preferences that govern the behavior of this compound.

DFT calculations are widely used to map out the energy landscape of a chemical reaction. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most likely reaction pathway and the activation energy required for the reaction to proceed. mdpi.comresearchgate.net This is critical for understanding the synthesis of this compound and its analogues or predicting their metabolic degradation pathways.

For example, DFT studies on the reaction of other complex molecules have successfully identified the lowest energy pathways by comparing the activation energies (ΔG‡) of several possible routes. mdpi.comresearchgate.net A similar analysis for the formation or ring-opening of the morpholinone core in this compound could reveal key mechanistic details and help optimize reaction conditions. matlantis.com

Table 3: Hypothetical DFT-Calculated Activation Energies for a Reaction Step This table illustrates how DFT can be used to compare different potential reaction pathways.

| Reaction Pathway | Description | Transition State (TS) | Activation Free Energy (ΔG‡) (kcal/mol) |

| Pathway 1 | Direct Ring Closure | TS1 | 25.5 |

| Pathway 2 | Acid-Catalyzed Closure | TS2 | 18.2 |

| Pathway 3 | Stepwise via Intermediate | TS3 | 29.8 |

Conformational Analysis and Stereochemical Prediction

Molecules are not static; they exist as an ensemble of different spatial arrangements known as conformations, which can interconvert through bond rotations. pharmacy180.compressbooks.pub Conformational analysis uses computational methods to determine the geometry and relative stability of these different conformers. libretexts.org For a molecule like this compound, which contains a six-membered morpholinone ring, this analysis can predict the most stable chair or boat-like conformations and the orientation of the benzyl (B1604629) substituent (axial vs. equatorial).

Table 4: Example Conformational Analysis of a Substituted Morpholinone Ring This table illustrates the relative energies of different possible conformations.

| Conformation | Substituent Position | Key Steric Interactions | Relative Energy (kcal/mol) |

| Chair 1 | Benzyl (Equatorial) | Gauche interactions | 0.0 (Reference) |

| Chair 2 | Benzyl (Axial) | 1,3-Diaxial interactions | +2.5 |

| Twist-Boat 1 | Benzyl (Pseudo-equatorial) | Flagpole interactions | +5.8 |

| Twist-Boat 2 | Benzyl (Pseudo-axial) | Flagpole interactions | +6.5 |

Advanced Chemometric Techniques, including Self-Organizing Map-Based Cluster Analyses

Chemometrics involves using data-driven methods to extract meaningful information from chemical data. wikipedia.orgfrontiersin.org When dealing with a large set of analogues of this compound, each described by multiple properties (descriptors), chemometric techniques are essential for identifying patterns and relationships.

Self-Organizing Maps (SOMs) are a type of artificial neural network used for unsupervised learning and cluster analysis. wikipedia.orgresearchgate.netresearchgate.net A SOM can take a high-dimensional dataset (e.g., a set of analogues with many calculated molecular descriptors) and project it onto a low-dimensional, typically 2D, map. units.itarxiv.org On this map, compounds with similar properties are grouped together, providing an intuitive visualization of the chemical space. This helps in identifying groups of analogues with similar predicted activities or properties, aiding in the selection of diverse compounds for testing and understanding structure-activity trends. researchgate.netunits.it

Table 5: Conceptual Clustering of Analogues using a Self-Organizing Map This table illustrates how a SOM might group compounds based on multiple descriptors.

| Cluster ID | Number of Compounds | Dominant Characteristics of the Cluster | Interpretation |

| Cluster 1 | 15 | High LogP, Low Polar Surface Area, High Molecular Weight | Highly lipophilic, potentially poor solubility |

| Cluster 2 | 22 | Low LogP, High H-Bond Donor/Acceptor Count | Hydrophilic, potentially good solubility |

| Cluster 3 | 18 | High Predicted Binding Affinity, Moderate Lipophilicity | Promising candidates with balanced properties |

| Cluster 4 | 12 | Structural rigidity, Fewer Rotatable Bonds | Conformationally restricted analogues |

Theoretical Spectroscopic Characterization (Beyond Basic Identification)researchgate.net

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules, offering insights that go beyond basic structural confirmation. For this compound and its analogues, methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in elucidating their electronic structure, vibrational dynamics, and magnetic resonance properties. researchgate.netresearchgate.net These theoretical approaches allow for a detailed assignment of spectral features and a deeper understanding of the molecule's behavior at a quantum-mechanical level. unifap.br By correlating calculated spectra with experimental data, researchers can refine structural assignments and explore the electronic nature of these compounds. researchgate.netrsc.org

Theoretical UV-Visible Spectroscopy

The electronic absorption properties of this compound can be investigated using TD-DFT calculations. scirp.org This method predicts the wavelengths of maximum absorption (λmax), oscillator strengths (f), and the nature of the corresponding electronic transitions (e.g., n→π, π→π). als-journal.comscirp.org Such calculations are typically performed both in the gas phase and with solvent effects modeled using approaches like the Polarizable Continuum Model (PCM) to simulate more realistic conditions. scirp.org

For a molecule like this compound, the expected transitions would involve the carbonyl chromophore, the phenyl ring, and the heteroatoms. The comparison between theoretical and experimental spectra helps to validate the computational model and provides a robust assignment of the observed absorption bands. scirp.org

Table 1: Representative TD-DFT Calculated Electronic Transitions for this compound This table presents hypothetical data based on typical results for similar aromatic and heterocyclic compounds.

| Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| Gas Phase | 215 | 0.150 | HOMO-2 → LUMO | π → π* (Phenyl) |

| Gas Phase | 262 | 0.025 | HOMO → LUMO | n → π* (Carbonyl) |

| Methanol (B129727) | 218 | 0.162 | HOMO-2 → LUMO | π → π* (Phenyl) |

| Methanol | 268 | 0.031 | HOMO → LUMO | n → π* (Carbonyl) |

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital.

Theoretical Vibrational Spectroscopy (IR & Raman)

DFT calculations are highly effective for predicting the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net By calculating the second derivative of the energy with respect to atomic displacements, a full vibrational spectrum can be generated. researchgate.net Theoretical spectra are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the calculations, leading to excellent agreement with experimental data. researchgate.net

This analysis allows for the unambiguous assignment of each vibrational mode, including stretching, bending, and torsional motions. For this compound, this would be particularly useful for assigning the characteristic frequencies of the amide C=O group, the C-N and C-O bonds within the morpholine (B109124) ring, and the various modes of the benzyl substituent.

Table 2: Comparison of Selected Experimental and Hypothetical DFT-Calculated Vibrational Frequencies (cm⁻¹) for this compound Calculated values are hypothetical and representative for the B3LYP/6-31G(d,p) level of theory.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | ~3060 | 3065 | ν(C-H) |

| Aliphatic C-H Stretch | ~2920 | 2925 | νas(CH₂) |

| Carbonyl C=O Stretch | ~1670 | 1685 | ν(C=O) |

| Aromatic C=C Stretch | ~1605, 1495 | 1608, 1500 | ν(C=C) |

| C-N Stretch | ~1230 | 1235 | ν(C-N) |

| C-O-C Stretch | ~1115 | 1120 | νas(C-O-C) |

Theoretical NMR Spectroscopy

Computational methods can also predict the Nuclear Magnetic Resonance (NMR) spectra of molecules. The Gauge-Including Atomic Orbital (GIAO) or Gauge-Including Projector Augmented Wave (GIPAW) methods within a DFT framework are commonly used to calculate the ¹H and ¹³C chemical shifts. researchgate.netscirp.org These calculations provide theoretical chemical shifts that can be directly compared to experimental values. researchgate.net

Deviations between the calculated and observed shifts can highlight subtle structural features or conformational effects not immediately obvious from experimental data alone. For this compound, theoretical NMR would help to confirm the assignment of each proton and carbon atom in its complex structure, including the diastereotopic protons of the morpholine ring.

Table 3: Comparison of Experimental acs.org and Hypothetical DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for this compound Calculated values are hypothetical and representative for the GIAO-B3LYP/6-311+G(2d,p) level of theory.

| Carbon Atom | Experimental δ (ppm) acs.org | Calculated δ (ppm) |

| C=O | 166.90 | 167.5 |

| Ar-C (Quaternary) | 136.27 | 136.8 |

| Ar-CH (para) | 128.85 | 129.2 |

| Ar-CH (ortho) | 128.35 | 128.7 |

| Ar-CH (meta) | 127.84 | 128.1 |

| O-CH₂ (ring) | 68.27 | 68.9 |

| N-CH₂ (ring) | 64.01 | 64.5 |

| N-CH (ring) | 49.54 | 50.1 |

| Benzyl-CH₂ | 45.56 | 46.0 |

Emerging Research Avenues and Future Prospects

Development of Novel and More Efficient Synthetic Routes with Enhanced Selectivity and Atom Economy

The efficiency and environmental impact of chemical synthesis are critical considerations in drug development. Future research on 5-Benzylmorpholin-3-one (B1524147) should prioritize the development of novel synthetic methodologies that improve upon existing routes. A key focus will be on enhancing stereoselectivity and atom economy.

Current synthetic strategies may involve multi-step processes with the potential for significant waste generation. The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a crucial metric. nih.govscranton.edu Reactions with poor atom economy are common in pharmaceutical synthesis, leading to considerable waste. libretexts.org Therefore, exploring catalytic and asymmetric synthetic methods could provide more direct and less wasteful pathways to this compound and its analogs. For instance, employing catalytic hydrogenation, which is considered a highly atom-efficient reaction, could be a greener alternative to traditional reduction methods. libretexts.org The development of such routes would not only be more environmentally sustainable but could also reduce production costs, a significant factor in the pharmaceutical industry.

Table 1: Comparison of Reaction Types by Atom Economy

| Reaction Type | General Atom Economy | Description |

| Addition Reactions | Excellent | All atoms of the reactants are incorporated into the final product. |

| Rearrangement Reactions | Excellent | Atoms within a molecule are rearranged, resulting in 100% atom economy. scranton.edu |

| Substitution Reactions | Moderate to Poor | A portion of one reactant is replaced by another, generating byproducts. |

| Elimination Reactions | Poor | A molecule is removed from a larger one, creating a double or triple bond and byproducts. |

This table provides a general overview of the atom economy of different reaction types, which is a key consideration in the development of green synthetic routes.

Systematic Exploration of Undiscovered Biological Targets and Pharmacological Activities in Preclinical Models

While initial studies may point towards a specific biological activity, a comprehensive understanding of a compound's pharmacological profile requires systematic screening against a broad range of biological targets. For this compound, future preclinical research should aim to uncover novel therapeutic applications by exploring its effects on various cellular pathways and disease models.

A recent study on an N-benzylmorpholine analog demonstrated its potential as an inhibitor of influenza A virus replication by targeting the viral nucleoprotein (NP). acs.org This finding suggests that the morpholine (B109124) scaffold, in combination with a benzyl (B1604629) group, may have antiviral properties. Further investigation into the antiviral activity of this compound against a panel of viruses is therefore a promising research avenue.

Beyond infectious diseases, the structural motifs present in this compound are found in compounds with diverse pharmacological activities, including anticancer effects. For example, derivatives of 1-benzyl-5-bromoindolin-2-one have shown antiproliferative activity against human cancer cell lines. mdpi.com Similarly, quinoxaline (B1680401) derivatives containing a benzyl group have been investigated as anticancer agents. mdpi.com These examples highlight the potential for this compound or its derivatives to interact with targets relevant to oncology. Systematic screening in various cancer cell lines and animal models of cancer could reveal previously unknown antiproliferative or cytotoxic effects.

Integration of Advanced Computational Approaches for Accelerated Structure-Activity Relationship Studies and Rational Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rapid and cost-effective prediction of a compound's biological activity and the rational design of more potent and selective analogs. Future research on this compound should leverage these advanced computational approaches to accelerate the optimization process.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for its effects. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models that correlate physicochemical properties with biological activity.

Molecular docking simulations can provide insights into the binding mode of this compound at its biological target. For instance, the cocrystallization of an N-benzylmorpholine analog with the influenza nucleoprotein trimer revealed key hydrogen bonding interactions and a salt bridge formation that were crucial for its inhibitory activity. acs.org Similar in silico studies with this compound could predict its binding affinity and orientation within the active site of various target proteins, guiding the design of new derivatives with improved binding characteristics.

Table 2: Key Computational Techniques in Drug Discovery

| Computational Technique | Application |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of a ligand-protein complex over time. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to predict the biological activity of compounds based on their chemical structure. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. |

This table summarizes some of the powerful computational tools that can be applied to accelerate the discovery and optimization of novel drugs based on the this compound scaffold.

Expansion of Derivative Synthesis to Diversify the Chemical Space and Enhance Compound Libraries

The synthesis of a diverse library of derivatives based on a lead scaffold is a well-established strategy for exploring the chemical space and improving the pharmacological properties of a compound. For this compound, a focused effort to generate a library of analogs will be crucial for identifying compounds with enhanced potency, selectivity, and drug-like properties.

Systematic modifications can be made to various parts of the this compound molecule. For example, the benzyl group can be substituted with different aromatic or heterocyclic rings to explore the impact on target binding. The morpholinone core can also be modified, for instance, by introducing substituents at different positions or by altering the ring structure itself. The synthesis of a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, where different arylthiazole and aryldiazenylthiazole moieties were introduced, serves as a good example of how to systematically explore the chemical space around a core scaffold to identify compounds with potent anticancer activity. mdpi.com

The goal of such a synthetic effort is to create a compound library that can be screened against a variety of biological targets. This approach not only increases the chances of discovering novel activities but also provides a rich dataset for building robust structure-activity relationship models. The resulting library of compounds could be a valuable resource for future drug discovery programs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-Benzylmorpholin-3-one, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of morpholinone derivatives typically involves cyclization reactions or functional group transformations. For example, the Boulton-Katritzky rearrangement, as applied to morpholinyl-substituted oxadiazoles, can yield structurally related compounds . To optimize yields, consider varying catalysts (e.g., Lewis acids) or reaction solvents (e.g., DMF, THF) under inert atmospheres. Purity (>97%) of intermediates like 4-benzylmorpholine-3-carboxylic acid (CAS 1219426-63-7) is critical, as impurities may derail downstream steps . Use HPLC or LC-MS to monitor reaction progress and confirm intermediate purity.

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze H and C NMR spectra to verify the benzyl group (δ ~7.3 ppm for aromatic protons) and morpholinone ring (δ ~3.5–4.5 ppm for methylene/methine protons).

- Mass Spectrometry : Confirm molecular weight (e.g., using ESI-MS or HRMS) against theoretical values.

- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation, as done for related morpholinylphenylcarbamates (e.g., CAS 168828-81-7) .

- Chromatography : Validate purity via reverse-phase HPLC with UV detection at 254 nm .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Store the compound in a sealed, moisture-free environment at 2–8°C. Avoid prolonged exposure to light, as benzyl-protected analogs (e.g., 4-benzylmorpholine derivatives) are prone to oxidative degradation. Monitor stability using accelerated aging studies (40°C/75% RH for 6 months) and track decomposition via TLC or GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from variations in assay conditions or impurity profiles. For example:

- Assay Replication : Reproduce studies using standardized protocols (e.g., OECD guidelines) and include positive/negative controls.

- Impurity Profiling : Compare batches using UPLC-QTOF to identify contaminants (e.g., residual solvents or byproducts) that may skew bioactivity results .

- Meta-Analysis : Apply systematic review frameworks (e.g., Cochrane guidelines) to evaluate evidence quality and identify confounding variables .

Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model transition states and reaction pathways (e.g., for ring-opening or electrophilic substitutions) using Gaussian or ORCA software.

- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes with morpholinone-binding pockets) via AutoDock Vina or Schrödinger Suite .

- QSAR : Corrogate structural features (e.g., electron-withdrawing substituents on the benzyl group) with observed reactivity using MOE or RDKit .

Q. How can in vivo metabolic pathways of this compound be elucidated?

- Methodological Answer :

- Isotope Labeling : Synthesize C- or H-labeled analogs to track metabolites via LC-MS/MS.

- Microsomal Assays : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and identify phase I/II metabolites .

- Biotransformation Studies : Use genetically modified microbial systems (e.g., E. coli expressing human enzymes) to mimic mammalian metabolism .

Q. What experimental designs mitigate confounding variables in structure-activity relationship (SAR) studies of this compound analogs?

- Methodological Answer :

- Orthogonal Assays : Test analogs in multiple biological models (e.g., cell-free enzymatic assays + cell-based viability assays) to confirm target specificity.

- Blinded Analysis : Assign compound codes to eliminate observer bias during data collection .

- Multivariate Analysis : Apply PCA or PLS regression to decouple steric, electronic, and lipophilic effects on activity .

Data Interpretation and Reporting

Q. How should researchers address non-reproducible results in this compound toxicity assays?

- Methodological Answer :

- Batch Analysis : Compare toxicity data across synthesized batches to rule out batch-specific impurities .

- Dose-Response Curves : Use Hill slope analysis to identify assay sensitivity thresholds.

- Negative Controls : Include vehicle-only and structurally unrelated compounds to validate assay robustness .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response in GraphPad Prism).

- ANOVA with Post Hoc Tests : Compare means across dose groups (e.g., Tukey’s HSD for multiple comparisons).

- Bayesian Modeling : Estimate uncertainty intervals for EC50/IC50 values using Stan or PyMC3 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.